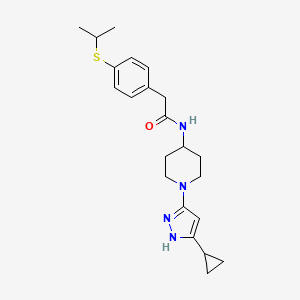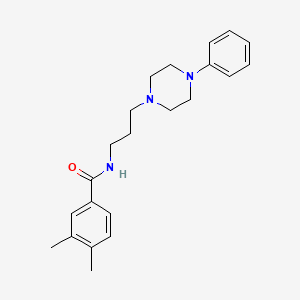
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells, leading to their death.
Mecanismo De Acción
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide targets the mitochondrial TCA cycle, which is a critical metabolic pathway for cancer cells. It inhibits two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the TCA cycle. This leads to the disruption of energy metabolism in cancer cells, leading to their death. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide also induces oxidative stress and apoptosis in cancer cells, further contributing to their death.
Biochemical and Physiological Effects:
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects on cancer cells. It induces a decrease in ATP production, which is essential for cancer cell survival. It also inhibits the production of reactive oxygen species, which are important for cancer cell growth and proliferation. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide also induces apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is its broad spectrum of activity against different types of cancer. It has also been shown to have synergistic effects with other chemotherapy agents, making it a potential candidate for combination therapy. However, one of the limitations of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is its limited solubility, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are several future directions for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide research. One area of interest is the development of more potent analogs of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide with improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide treatment. Additionally, further clinical trials are needed to determine the optimal dosing and scheduling of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide in combination with other chemotherapy agents. Finally, the potential use of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide in combination with immunotherapy agents is an area of active research.
Métodos De Síntesis
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is synthesized through a multi-step process involving the reaction of 3-(4-methoxyphenyl)propanoic acid with thionyl chloride and subsequent reaction with 3-(aminomethyl)-1,1-dioxo-2H-1,2,4-benzothiadiazine-2-sulfonamide. The resulting intermediate is then reacted with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenylboronic acid to yield N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its anticancer properties in preclinical and clinical studies. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, ovarian, and hematological cancers. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide has been tested in combination with other chemotherapy agents and has shown synergistic effects in killing cancer cells. It has also been shown to be well-tolerated in clinical trials, with manageable side effects.
Propiedades
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-9-6-15(7-10-18)8-11-19(22)20-16-4-2-5-17(14-16)21-12-3-13-26(21,23)24/h2,4-7,9-10,14H,3,8,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFISSOIAYRBDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2850943.png)




![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)

![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2850951.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)


